molecular formula C14H11NO B1358420 4'-Hydroxy-3'-methyl-[1,1'-biphenyl]-4-carbonitrile CAS No. 460748-08-7

4'-Hydroxy-3'-methyl-[1,1'-biphenyl]-4-carbonitrile

Cat. No.: B1358420
CAS No.: 460748-08-7
M. Wt: 209.24 g/mol
InChI Key: NENYHEMJBYIEIC-UHFFFAOYSA-N
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Description

4’-Hydroxy-3’-methyl-[1,1’-biphenyl]-4-carbonitrile is an organic compound belonging to the biphenyl family. This compound features a biphenyl core with a hydroxyl group at the 4’ position, a methyl group at the 3’ position, and a nitrile group at the 4 position. Biphenyl derivatives are known for their diverse applications in various fields, including medicinal chemistry, materials science, and organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4’-Hydroxy-3’-methyl-[1,1’-biphenyl]-4-carbonitrile can be achieved through several synthetic routes. One common method involves the Suzuki–Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between an aryl halide and an organoboron compound . The reaction typically proceeds under mild conditions and is highly efficient.

Industrial Production Methods

Industrial production of biphenyl derivatives often involves large-scale Suzuki–Miyaura coupling reactions due to their scalability and efficiency. The reaction conditions are optimized to ensure high yields and purity of the final product. The use of advanced catalysts and reaction optimization techniques further enhances the efficiency of the industrial production process .

Chemical Reactions Analysis

Types of Reactions

4’-Hydroxy-3’-methyl-[1,1’-biphenyl]-4-carbonitrile undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.

    Reduction: The nitrile group can be reduced to form an amine.

    Substitution: Electrophilic substitution reactions can occur on the aromatic rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst are commonly used.

    Substitution: Electrophilic substitution reactions often use reagents like halogens (e.g., Br2) and nitrating agents (e.g., HNO3).

Major Products Formed

    Oxidation: Formation of 4’-oxo-3’-methyl-[1,1’-biphenyl]-4-carbonitrile.

    Reduction: Formation of 4’-hydroxy-3’-methyl-[1,1’-biphenyl]-4-amine.

    Substitution: Formation of various substituted biphenyl derivatives depending on the electrophile used.

Scientific Research Applications

4’-Hydroxy-3’-methyl-[1,1’-biphenyl]-4-carbonitrile has several scientific research applications:

Mechanism of Action

The mechanism of action of 4’-Hydroxy-3’-methyl-[1,1’-biphenyl]-4-carbonitrile involves its interaction with specific molecular targets. For instance, it may act as an inhibitor of certain enzymes or receptors, thereby modulating biological pathways. The hydroxyl and nitrile groups play crucial roles in its binding affinity and specificity towards these targets .

Comparison with Similar Compounds

Similar Compounds

  • 4’-Hydroxy-[1,1’-biphenyl]-4-carbonitrile
  • 3’-Methyl-[1,1’-biphenyl]-4-carbonitrile
  • 4’-Hydroxy-3’-methyl-[1,1’-biphenyl]-4-carboxylic acid

Uniqueness

4’-Hydroxy-3’-methyl-[1,1’-biphenyl]-4-carbonitrile is unique due to the presence of both hydroxyl and nitrile groups on the biphenyl core. This combination of functional groups imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications.

Properties

IUPAC Name

4-(4-hydroxy-3-methylphenyl)benzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11NO/c1-10-8-13(6-7-14(10)16)12-4-2-11(9-15)3-5-12/h2-8,16H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NENYHEMJBYIEIC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)C2=CC=C(C=C2)C#N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10624190
Record name 4'-Hydroxy-3'-methyl[1,1'-biphenyl]-4-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10624190
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

209.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

460748-08-7
Record name 4'-Hydroxy-3'-methyl[1,1'-biphenyl]-4-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10624190
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

4-Cyanophenylboronic acid and 4-bromo-2-methylphenol were processed as described in Example 167A to provide the title compound (50% yield). 1HNMR (300 MHz, CDCl3) δ2.40 (s, 3H), 4.85 (bs, 1H), 6.83-7.65 (m, 7H); MS (CDI) m/z 210 (M+H)+.
Quantity
0 (± 1) mol
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Reaction Step One
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Yield
50%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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